Cas no 1804880-09-8 (Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate)

Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate
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- インチ: 1S/C9H5ClF4O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
- InChIKey: CORFHYJYFYCQED-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)(F)F)C=C(C=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.3
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010399-1g |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate |
1804880-09-8 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
Alichem | A015010399-500mg |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate |
1804880-09-8 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015010399-250mg |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate |
1804880-09-8 | 97% | 250mg |
484.80 USD | 2021-06-21 |
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoateに関する追加情報
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate (CAS No. 1804880-09-8): A Comprehensive Overview
Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate (CAS No. 1804880-09-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a benzoate moiety and fluorine-containing substituents, exhibits promising properties that make it a valuable candidate for further exploration in drug development.
The molecular structure of Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate consists of a benzene ring substituted with a methyl ester group, a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 4-position. This specific arrangement of functional groups contributes to its distinct chemical behavior and reactivity, which are crucial for its potential applications in synthetic chemistry and pharmacological studies.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The presence of fluorine atoms in Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate not only influences its electronic properties but also plays a critical role in modulating its biological activity. This has led to extensive research into its potential as an intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The benzoate group provides a versatile platform for further functionalization, allowing chemists to explore various modifications that could enhance its pharmacological properties. For instance, researchers have been investigating its role in the development of kinase inhibitors, which are essential for treating cancers and inflammatory diseases.
Recent studies have demonstrated that derivatives of Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate exhibit significant inhibitory effects on certain enzymes implicated in disease pathways. These findings have opened up new avenues for therapeutic intervention and highlight the compound's potential as a lead molecule in drug discovery programs. The trifluoromethyl group, in particular, has been shown to enhance binding affinity and selectivity, making it an attractive feature for medicinal chemists.
The synthesis of Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies not only underscore the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable such complex molecules to be produced efficiently.
In addition to its synthetic significance, Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate has also been studied for its potential environmental impact. The stability conferred by the fluorine atoms suggests that it may persist in the environment longer than non-fluorinated analogs. However, this aspect remains an area of active research to ensure that its applications do not lead to unintended ecological consequences.
The pharmaceutical industry continues to explore new ways to leverage the unique properties of fluorinated compounds like Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate. Ongoing clinical trials and preclinical studies are evaluating its efficacy and safety profiles in various therapeutic contexts. These efforts are supported by computational modeling and high-throughput screening techniques, which help identify promising derivatives with enhanced pharmacological activity.
The future prospects for Methyl 2-chloro-6-fluoro-4-(trifluoromethyl)benzoate are bright, with continued research expected to unlock new applications in both academia and industry. As our understanding of fluorinated chemistry evolves, so too will the ways in which this compound can be utilized to address unmet medical needs. The combination of its structural versatility and biological relevance positions it as a cornerstone molecule in modern drug discovery.
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